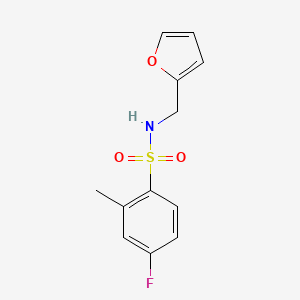
N-(1-isopropyl-2-methylpropyl)-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-isopropyl-2-methylpropyl)-3,5-dimethoxybenzamide, commonly known as IMPDMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. IMPDMB belongs to the class of benzamides and is a derivative of 3,5-dimethoxybenzoic acid.
Aplicaciones Científicas De Investigación
IMPDMB has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anti-cancer effects. IMPDMB has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of IMPDMB is not fully understood, but it is believed to involve the modulation of several signaling pathways in the body. IMPDMB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
IMPDMB has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. IMPDMB has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, IMPDMB has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using IMPDMB in lab experiments is its relatively low toxicity. IMPDMB has been shown to be well-tolerated in animal studies, even at high doses. However, one limitation of using IMPDMB in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on IMPDMB. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of IMPDMB and to identify any potential side effects or limitations of its use.
Métodos De Síntesis
The synthesis of IMPDMB involves the reaction of 3,5-dimethoxybenzoic acid with isobutylamine and isobutyl chloroformate in the presence of a base. The reaction proceeds through a series of steps, including the formation of an intermediate amide, which is then converted to the final product through a coupling reaction.
Propiedades
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-10(2)15(11(3)4)17-16(18)12-7-13(19-5)9-14(8-12)20-6/h7-11,15H,1-6H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTCNOSBYMIPCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1=CC(=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylpentan-3-yl)-3,5-dimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(phenylsulfonyl)-3-[4-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5755945.png)

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5755961.png)
![4,7-dimethyl-5-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5755969.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-phenylpiperazine](/img/structure/B5755976.png)

![methyl 4,5-dimethoxy-2-[(phenylacetyl)amino]benzoate](/img/structure/B5756000.png)
![N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide](/img/structure/B5756014.png)
![N-(2,4-difluorophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea](/img/structure/B5756024.png)
![N'-{[2-(2-chlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5756033.png)


![4-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5756055.png)